molecular formula C8H5ClN2O B1591167 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-30-1

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1591167
M. Wt: 180.59 g/mol
InChI Key: QBBLRFRGPGOOIU-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 881841-30-1 . It has a molecular weight of 180.59 . This compound has been used as a fluorescent probe for monitoring pH value (3.0–7.0) due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time .


Molecular Structure Analysis

The IUPAC name of this compound is 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde . The InChI code is 1S/C8H5ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H . The InChI key is QBBLRFRGPGOOIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a melting point of 186-187°C .

Scientific Research Applications

Fluorescent Molecular Rotor Studies

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has been utilized in the synthesis of fluorescent molecular rotors (FMRs). These FMRs show significant potential in viscosity sensing due to their enhanced emission intensity in viscous environments, which can be valuable in various scientific and industrial applications (Jadhav & Sekar, 2017).

Coordination Polymers and Supramolecular Frameworks

This compound has been used in creating zero-dimensional complexes and one-dimensional coordination polymers. These polymers demonstrate interesting photoluminescent or magnetic properties, which are significant in the development of new materials for various scientific purposes (Yin, Li, Yan, & Yong, 2021).

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

In chemical synthesis, this compound has been a key reactant for producing novel heterocyclic chalcones and dipyrazolopyridines. These compounds have potential applications in pharmaceutical and material sciences (Quiroga et al., 2010).

Corrosion Inhibition Research

The derivatives of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media. This research is crucial in industrial applications, particularly in prolonging the lifespan of metal structures and components (Ech-chihbi et al., 2019).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBLRFRGPGOOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591235
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

881841-30-1
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Binh Nguyen, L Anh Nguyen, M Corbin… - European Journal of …, 2018 - Wiley Online Library
By simply switching solvents, two sets of conditions for the total regio‐ and stereoselective photodimerization of (E)‐3‐(imidazo[1,2‐a]pyrimidin‐2‐yl)acrylic acid [(E)‐7a] have been …
M Baumann, IR Baxendale, LJ Martin, SV Ley - Tetrahedron, 2009 - Elsevier
The safe and reliable use of various fluorination methods including nucleophilic fluorination (DAST), trifluoromethylation (Ruppert's reagent) and electrophilic fluorination (Selectfluor ® ) …
Number of citations: 166 www.sciencedirect.com

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